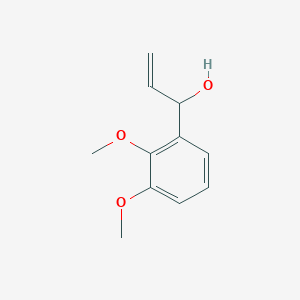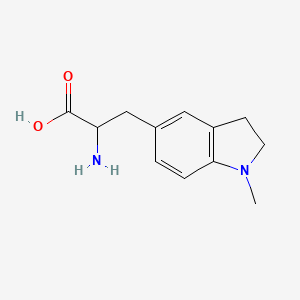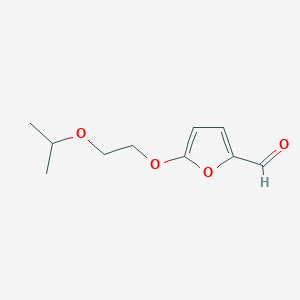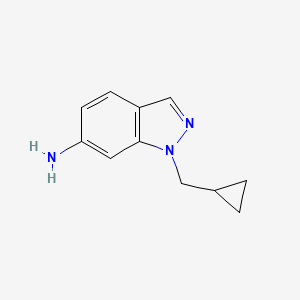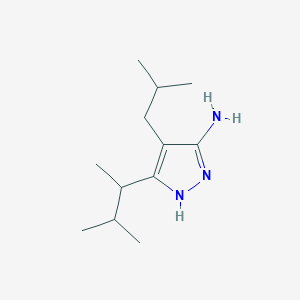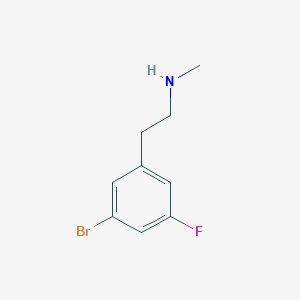
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is a chemical compound with the molecular formula C9H11BrFN It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoroaniline.
N-Alkylation: The 3-bromo-5-fluoroaniline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Reduction: The resulting N-methylated intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The ethanamine group can interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 3-Bromo-5-fluorophenylboronic acid
- 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine
Uniqueness
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H11BrFN |
|---|---|
Molekulargewicht |
232.09 g/mol |
IUPAC-Name |
2-(3-bromo-5-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6,12H,2-3H2,1H3 |
InChI-Schlüssel |
PBLLFZPCEXPTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


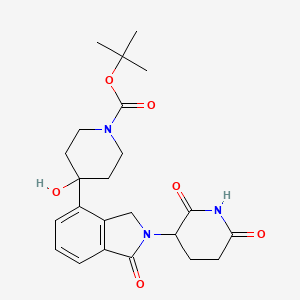
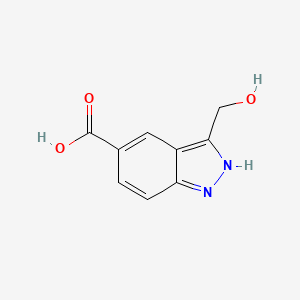


![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
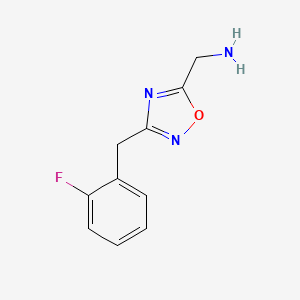
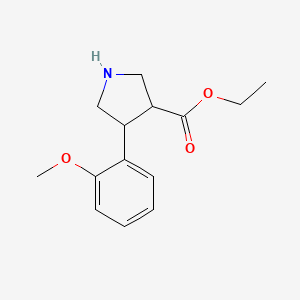

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
